molecular formula C21H25FN6O2 B2376848 8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903187-56-4

8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2376848
CAS番号: 903187-56-4
分子量: 412.469
InChIキー: VQPBXWDQOZIYQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the purine derivative family and has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • Purine core : A bicyclic structure that is crucial for biological activity.
  • Dimethylamino propyl group : Enhances solubility and potentially affects receptor binding.
  • Fluorobenzyl moiety : May influence the compound's affinity for specific biological targets.

Structural Formula

C19H24FN5O2\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{5}\text{O}_{2}

Adenosine Receptors

Research indicates that derivatives of imidazo[2,1-f]purines often act as antagonists or agonists of adenosine receptors (ARs), particularly A1 and A2A subtypes. The biological activity of this compound may involve:

  • A1 Receptor Antagonism : Exhibits potential in neuroprotective strategies by blocking A1 receptors, which are implicated in neurodegenerative diseases.
  • A2A Receptor Modulation : May enhance dopaminergic signaling in the brain, offering therapeutic avenues for conditions like Parkinson's disease.

Table 1: Affinity Data for Adenosine Receptors

Compound VariantK_i (nM) A1K_i (nM) A2A
Base Compound180282
8-(3-Fluorobenzyl) Derivative249253

Monoamine Oxidase B Inhibition

The compound also shows promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease.

Table 2: MAO-B Inhibition Data

Compound VariantIC50 (nM) MAO-B
Base Compound106
8-(3-Fluorobenzyl) Derivative508

Structure-Activity Relationships (SAR)

The biological activity of the compound is significantly influenced by its structural components. Variations in substituents at specific positions have shown to modulate receptor affinity and selectivity:

  • Substituent Effects : The presence of the dimethylamino group at position N3 enhances solubility and receptor interaction.
  • Fluorobenzyl Influence : The fluorobenzyl group appears to increase selectivity towards A2A receptors while maintaining a balanced profile against A1 receptors.

Neuroprotective Studies

In a recent study focusing on neuroprotection, derivatives similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The results suggested that these compounds could be developed further for therapeutic use in neurodegenerative diseases.

Pharmacological Evaluations

Pharmacological evaluations have shown that compounds with similar structures exhibit diverse biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Psychopharmacological benefits

These findings highlight the potential versatility of imidazo[2,1-f]purines in drug development.

特性

IUPAC Name

6-[3-(dimethylamino)propyl]-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14-12-27-17-18(23-20(27)26(14)11-5-10-24(2)3)25(4)21(30)28(19(17)29)13-15-6-8-16(22)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBXWDQOZIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。